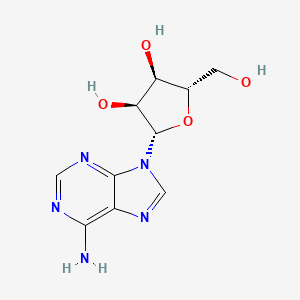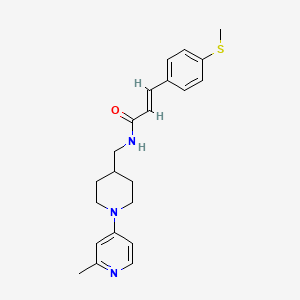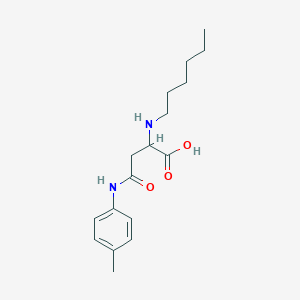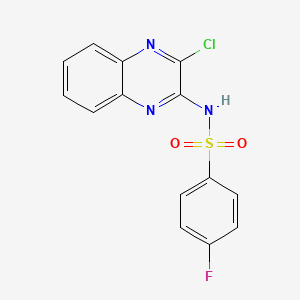![molecular formula C27H41ClN4O4S2 B2762128 2-(4-(N,N-dibutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215665-89-6](/img/structure/B2762128.png)
2-(4-(N,N-dibutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-(N,N-dibutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride” is a complex organic molecule. It has a molecular formula of C27H39N5O5S2 .
Synthesis Analysis
The synthesis of similar compounds often involves the use of conventional techniques and is characterized by elemental analysis, IR, MS, 1H, and 13C NMR . Pyridine synthesis, for example, can involve the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and varied, depending on the conditions and reagents used. For instance, the synthesis of similar compounds often involves reactions like condensation .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The 1,2,4-triazole-containing scaffold in this compound has been investigated for its potential as an anticancer agent. It interacts with biological receptors through hydrogen bonding and dipole interactions. Researchers have explored its use in inhibiting cancer cell growth and metastasis .
Antimicrobial Properties
Due to the N–C–S linkage in its skeleton, this compound has been studied as an antimicrobial agent. It shows promise against various microbes, including bacteria and fungi. The 1,2,4-triazole group contributes to its antimicrobial activity .
Anti-Inflammatory Effects
The 1,2,4-triazole-containing scaffold may exhibit anti-inflammatory properties. Researchers have investigated its potential in modulating inflammatory pathways and reducing inflammation-related damage .
Antioxidant Activity
This compound’s structure suggests that it could act as an antioxidant. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals .
Analgesic Properties
Although further research is needed, the 1,2,4-triazole scaffold in this compound might contribute to analgesic effects. Investigating its pain-relieving properties could be valuable .
Agrochemical Applications
The unique structure of this compound makes it interesting for agrochemical research. It could potentially serve as a building block for novel pesticides or herbicides .
Organic Catalysts
Researchers have explored the use of 1,2,4-triazole-containing compounds as organic catalysts. These catalysts play a crucial role in various chemical reactions and synthetic processes .
Materials Sciences
While not extensively studied, the 1,2,4-triazole scaffold could find applications in materials science. Its unique properties may contribute to the development of new materials with specific characteristics .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[[4-(dibutylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40N4O4S2.ClH/c1-7-9-15-31(16-10-8-2)37(34,35)19-13-11-18(12-14-19)24(33)29-25-21(23(28)32)20-17-26(3,4)30-27(5,6)22(20)36-25;/h11-14,30H,7-10,15-17H2,1-6H3,(H2,28,32)(H,29,33);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECMEWXSUBGYCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)C(NC(C3)(C)C)(C)C)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(N,N-dibutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-ethylpiperazine](/img/structure/B2762046.png)
![3-Bromo-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenylboronic acid](/img/structure/B2762049.png)

![(E)-N-[Cyano(oxolan-3-yl)methyl]-3-quinolin-4-ylprop-2-enamide](/img/structure/B2762051.png)
![4-[(2-Fluorophenyl)methyl]furano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2762053.png)

![Synthesis of 4-[[2-(5-chloro-2-fluoro-phenyl)-5-isopropyl-4-pyridyl]amino]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]pyridine-3-carboxamide](/img/structure/B2762056.png)
![3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol](/img/structure/B2762059.png)

![N-[2-(1H-indol-3-yl)ethyl]-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B2762062.png)
![2-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2762063.png)
![N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-2-(2,4-dichlorophenoxy)acetamide hydrochloride](/img/structure/B2762064.png)

